molecular formula C21H44O3 B14410394 3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol CAS No. 80783-11-5

3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol

Cat. No.: B14410394
CAS No.: 80783-11-5
M. Wt: 344.6 g/mol
InChI Key: OPDUKGOKEFVHLD-UHFFFAOYSA-N
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Description

3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol is a complex organic compound with a unique structure that includes multiple branched alkyl groups and a diol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol typically involves multiple steps, starting with the preparation of the branched alkyl groups. These groups are then attached to a propane-1,2-diol backbone through etherification reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the ether bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol functional group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ether bonds can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols.

Scientific Research Applications

3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of lipid metabolism and membrane structure.

    Industry: The compound can be used as a surfactant or emulsifier in various industrial processes.

Mechanism of Action

The mechanism by which 3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol exerts its effects involves its interaction with lipid membranes and proteins. The branched alkyl groups allow the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}ethanol
  • **3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}butane-1,2-diol

Uniqueness

3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol is unique due to its specific combination of branched alkyl groups and diol functional group, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds with high stability and specific reactivity.

Properties

CAS No.

80783-11-5

Molecular Formula

C21H44O3

Molecular Weight

344.6 g/mol

IUPAC Name

3-[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctoxy]propane-1,2-diol

InChI

InChI=1S/C21H44O3/c1-16(11-20(3,4)5)9-10-18(14-24-15-19(23)13-22)17(2)12-21(6,7)8/h16-19,22-23H,9-15H2,1-8H3

InChI Key

OPDUKGOKEFVHLD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(COCC(CO)O)C(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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